(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride
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Overview
Description
(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a chiral amine derivative, characterized by its tetrahydrofuran ring structure with a methoxy group at the 4-position and an amine group at the 3-position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrofuran.
Methoxylation: Introduction of the methoxy group at the 4-position of the tetrahydrofuran ring.
Amination: Introduction of the amine group at the 3-position through reductive amination or other suitable methods.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the amine or methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, secondary and tertiary amines, and oxidized compounds .
Scientific Research Applications
(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-Fluorotetrahydrofuran-4-amine hydrochloride
- (3R,4S)-3-Methoxytetrahydrofuran-4-amine hydrochloride
Uniqueness
(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
(3R,4S)-4-methoxyoxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANNXAXAYGSFR-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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